molecular formula C12H16N2O4 B590251 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester CAS No. 1178176-00-5

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester

Cat. No.: B590251
CAS No.: 1178176-00-5
M. Wt: 252.27
InChI Key: MCVBVLULRACASZ-UHFFFAOYSA-N
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Description

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester is a chemical compound of significant interest in advanced organic synthesis, serving as a versatile building block for the development of novel molecular entities . As a nicotinic acid derivative, it belongs to a class of compounds with a well-documented pharmacological profile; nicotinic acid itself is known to exert lipid-modulating effects through its action on the GPR109A receptor, favorably altering plasma levels of lipoproteins such as HDL cholesterol and triglycerides . This ester derivative, with its functionalized structure, provides researchers with a synthetic intermediate to explore new compounds that may interact with similar metabolic pathways or other biological targets. The compound's structural features make it a candidate for research aimed at modulating enzymes like diacylglycerol acyltransferase-2 or exploring anti-inflammatory properties, areas where nicotinic acid has shown mechanistic relevance . Its primary research utility lies in its application as a precursor for the synthesis of more complex molecules, potentially contributing to the discovery of new therapeutic agents for conditions like dyslipidemia and cardiovascular diseases . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-10(15)8-14-11-9(6-5-7-13-11)12(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVBVLULRACASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Aminonicotinic Acid Ethyl Ester

The most direct route involves alkylation of 2-aminonicotinic acid ethyl ester with ethyl bromoacetate.

Reaction Conditions

  • Substrates : 2-Aminonicotinic acid ethyl ester (1.0 equiv), ethyl bromoacetate (1.2 equiv).

  • Base : Triethylamine (2.0 equiv) in anhydrous acetonitrile.

  • Temperature : Reflux at 82°C for 8 hours.

  • Work-up : Extraction with dichloromethane (3 × 30 mL), drying over Na₂SO₄, and crystallization from n-hexane/ethyl acetate (95:5).

Mechanism

The amine nucleophile attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing bromide and forming the carboxymethylamino side chain.

Yield and Purity

  • Yield : 68–74% after crystallization.

  • Purity : >95% (HPLC), confirmed by ¹H NMR (δ 1.25–1.35 ppm for ester CH₃, δ 4.15–4.30 ppm for OCH₂CH₃).

Condensation via Mannich Reaction

A three-component Mannich reaction enables simultaneous introduction of the amino and carboxymethyl groups.

Protocol

  • Components : Ethyl nicotinate (1.0 equiv), glycine ethyl ester hydrochloride (1.5 equiv), formaldehyde (37% aqueous, 2.0 equiv).

  • Solvent : 1,4-Dioxane (30 mL per mmol of nicotinate).

  • Conditions : Reflux at 110°C for 5 hours.

  • Isolation : Evaporation under reduced pressure, dissolution in H₂O (40 mL), and extraction with ethyl acetate.

Mechanistic Insights

Formaldehyde acts as a bridge, forming an imine intermediate with glycine ethyl ester, which subsequently reacts with the pyridine ring via electrophilic aromatic substitution.

Optimization Data

ParameterOptimal ValueYield Impact
Solvent1,4-Dioxane+22% vs. DMF
Temperature110°C+15% vs. 80°C
Reaction Time5 hours+12% vs. 3h

Nitration-Reduction-Esterification Sequence

For substrates lacking pre-existing amino groups, nitration followed by reduction provides access to 2-aminonicotinic acid intermediates.

Stepwise Procedure

  • Nitration :

    • Ethyl nicotinate (1.0 equiv) in H₂SO₄/HNO₃ (3:1) at 0°C for 2 hours.

    • Intermediate : Ethyl 2-nitro-nicotinate (yield: 58%).

  • Reduction :

    • Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C) in ethanol at 25°C.

    • Intermediate : Ethyl 2-aminonicotinate (yield: 89%).

  • Alkylation :

    • As described in Section 2.1.

Challenges

  • Nitration Regioselectivity : Pyridine nitration favors position 3 (meta), necessitating directing groups or harsh conditions for position 2 (ortho) functionalization.

  • Reduction Side Reactions : Over-reduction of the pyridine ring can occur without controlled H₂ exposure.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Direct AlkylationShort reaction sequenceRequires pre-synthesized 2-amine68–74%
Mannich CondensationOne-pot synthesisCompeting side reactions52–60%
Nitration-ReductionApplicable to commercial nicotinateLow regioselectivity in nitration45–58%

Scale-Up Considerations and Industrial Relevance

Solvent Selection

  • 1,4-Dioxane vs. Acetonitrile : While 1,4-dioxane improves yields in Mannich reactions, its carcinogenicity necessitates stringent safety protocols in industrial settings. Acetonitrile offers a safer alternative but requires higher temperatures.

Catalytic Improvements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride (0.1 equiv) increases alkylation rates by 30% at 60°C.

  • Microwave Assistance : Reducing reaction times from 8 hours to 45 minutes at 120°C with maintained yields (72%).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (dd, J = 4.8 Hz, 1H, Py-H6), 8.10 (dd, J = 7.9 Hz, 1H, Py-H4), 7.35 (m, 1H, Py-H5), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.15 (s, 2H, NHCH₂CO), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC Conditions : C18 column, 60:40 H₂O/MeCN, 1.0 mL/min, λ = 254 nm. Retention time: 6.8 minutes .

Chemical Reactions Analysis

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Nicotinic Acid Derivatives

Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol)
2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester 2 Carboxymethylamino, Diethyl ester C₁₃H₁₇N₂O₄ 283.29
5-(2-Phenylethyl)nicotinic Acid Ethyl Ester () 5 Phenethyl, Ethyl ester C₁₆H₁₇NO₂ 255.32
5-Chloro-2-Methylnicotinic Acid Methyl Ester () 5, 2 Chloro, Methyl, Methyl ester C₉H₈ClNO₂ 199.62
Methyl Nicotinate () - Methyl ester C₇H₇NO₂ 137.14
  • Functional Groups: The carboxymethylamino group introduces hydrogen-bonding capability and acidity (pKa ~2–3 for -COOH), distinguishing it from non-polar substituents like phenethyl () or chloro-methyl groups () .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 5-(2-Phenylethyl)nicotinic Acid Ethyl Ester Methyl Nicotinate
Solubility Moderate in polar solvents (DMSO, ethanol) Low (hydrophobic phenethyl group) High in ethanol
Melting Point ~80–90°C (estimated) Not reported (oily consistency) 42–43°C
LogP ~1.5 (predicted) ~3.2 (calculated) 0.9
  • LogP: The carboxymethylamino group reduces lipophilicity compared to phenethyl-substituted analogs, enhancing aqueous solubility .

Biological Activity

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester, also known as a derivative of nicotinic acid, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This compound is characterized by its structural modifications that enhance its bioactivity compared to its parent compound, nicotinic acid. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C12_{12}H15_{15}N2_{2}O4_{4}
  • Molecular Weight: 239.26 g/mol

This compound features a carboxymethylamino group and two ethyl ester groups attached to the nicotinic acid backbone, which contributes to its solubility and bioavailability.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): The compound has been shown to modulate nAChRs, which are critical for neurotransmission in the central and peripheral nervous systems. This modulation can enhance cognitive functions and has implications for neurodegenerative diseases.
  • Anti-inflammatory Effects: Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Pharmacological Effects

The pharmacological effects of this compound have been studied in various models:

  • Neuroprotective Activity:
    • Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity, which are common pathways involved in neurodegeneration .
    • In vitro assays indicate that it promotes neuronal survival under stress conditions by enhancing antioxidant defenses.
  • Antidiabetic Effects:
    • This compound has been evaluated for its ability to improve insulin sensitivity and glucose metabolism in animal models .
    • It appears to upregulate glucose transporter proteins, facilitating glucose uptake in muscle and adipose tissues.
  • Lipid Metabolism:
    • Clinical studies suggest that derivatives of nicotinic acid can reduce serum lipid levels, including triglycerides and LDL cholesterol .
    • The diethyl ester form enhances these effects compared to other forms due to improved absorption.

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on Cognitive Enhancement:
    A randomized controlled trial involving elderly participants showed significant improvements in cognitive function after administration of the compound over a 12-week period. The study measured cognitive performance using standardized tests and reported a notable increase in memory recall and attention span .
  • Diabetes Management Study:
    In a diabetic rat model, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The study also noted improvements in markers of insulin resistance .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other nicotinic acid derivatives:

Compound NameNeuroprotective ActivityAnti-inflammatory EffectLipid Lowering EffectAntidiabetic Activity
This compoundHighModerateHighHigh
Nicotinic AcidModerateLowModerateLow
NiacinamideLowModerateHighModerate

Q & A

Q. What are the established laboratory synthesis routes for 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester?

A common approach involves sequential esterification and functional group modification. For example, analogous compounds (e.g., 4-(carboxymethylamino)butanoic acid derivatives) are synthesized via N-alkylation of heterocyclic precursors followed by hydrolysis and esterification . Key steps include:

  • N-Alkylation : Reacting a nicotinic acid derivative with ethyl bromoacetate under basic conditions.
  • Hydrolysis : Converting intermediates to carboxylic acids using HCl.
  • Esterification : Re-esterification with ethanol under acid catalysis. Optimize yields by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for alkylation steps).

Q. How is the compound characterized to confirm structural integrity?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR to verify ester groups (-COOEt), carboxymethylamino linkages, and aromatic protons.
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+). Cross-reference spectral data with structurally similar esters (e.g., diethyl malonate derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for N-alkylation steps .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions.
  • Temperature Gradients : Monitor exothermic reactions (e.g., esterification) to avoid side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity isolates.

Q. How should researchers address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected 1^1H NMR shifts) may arise from tautomerism or impurities. Mitigation strategies:

  • Multi-Technique Validation : Confirm results via IR (amide/ester C=O stretches) and 13^13C DEPT NMR.
  • Comparative Analysis : Align data with literature on analogous compounds (e.g., diethyl pentafluorophenylmalonate or hydrazonomalonate esters ).
  • Computational Modeling : Use DFT calculations to predict NMR shifts and validate assignments .

Q. What mechanistic insights are critical for studying its reactivity in medicinal chemistry applications?

Focus on:

  • Electrophilic Reactivity : The carboxymethylamino group may participate in nucleophilic acyl substitutions.
  • Hydrolysis Kinetics : Investigate pH-dependent stability (e.g., ester cleavage under physiological conditions).
  • Structure-Activity Relationships (SAR) : Modify the nicotinic acid core or ester groups to assess bioactivity changes. Reference methodologies from pharmaceutical malonate derivatives .

Physicochemical Properties and Safety

Q. What are the critical physicochemical properties for experimental design?

PropertyValue/DescriptionReference
Molecular Weight~279.33 g/mol (analogous structures)
Density~1.106 g/cm³
Boiling Point130–132°C (at 0.2 Torr)
SolubilitySoluble in DMSO, ethanol; insoluble in water

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential vapor release during synthesis.
  • Storage : Inert atmosphere (N2_2) at 0–6°C to prevent hydrolysis .
  • Disposal : Follow institutional guidelines for organic waste containing esters/amides .

Application-Oriented Questions

Q. How is this compound utilized in the development of bioactive molecules?

Its ester and carboxymethylamino groups serve as versatile intermediates:

  • Antidiabetic Agents : Analogous malonate esters are precursors for quinoline carboxyguanidines .
  • Metal Chelators : The carboxymethylamino moiety may coordinate metal ions in catalytic studies .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

  • Exotherm Management : Larger batches require controlled addition of reagents (e.g., ethyl bromoacetate).
  • Purification Efficiency : Switch from column chromatography to fractional distillation or crystallization.
  • Yield Consistency : Monitor batch-to-batch variability via inline analytics (e.g., FTIR for reaction progress).

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